N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine
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Overview
Description
N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.
Preparation Methods
The synthesis of N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine typically involves multi-step reactions. One common method includes the reaction of 1,3-dibromobutane with 1,2,4-triazole to form 1,3-bis(1,2,4-triazol-1-yl)butane. This intermediate is then reacted with 5-chloropyridin-2-amine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Click Chemistry: The compound can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used in bioconjugation and material science.
Scientific Research Applications
N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis.
Biology: It is employed in bioconjugation techniques for labeling and imaging biological molecules.
Mechanism of Action
The mechanism of action of N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt essential biological pathways, leading to the compound’s therapeutic effects. For example, in antifungal applications, the compound inhibits the synthesis of ergosterol, a key component of fungal cell membranes .
Comparison with Similar Compounds
N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine can be compared with other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the triazole and pyridine moieties in this compound provides distinct properties, such as enhanced binding affinity and specificity for certain molecular targets .
Similar Compounds
Fluconazole: An antifungal agent used to treat various fungal infections.
Voriconazole: Another antifungal agent with a broader spectrum of activity.
Itraconazole: Used to treat systemic fungal infections.
Trazodone: An antidepressant with a triazole moiety.
Rufinamide: An antiepileptic drug containing a triazole ring.
Properties
IUPAC Name |
N-[1,3-bis(1,2,4-triazol-1-yl)butyl]-5-chloropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN8/c1-10(21-8-15-6-18-21)4-13(22-9-16-7-19-22)20-12-3-2-11(14)5-17-12/h2-3,5-10,13H,4H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUSOQPPNAMXBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(NC1=NC=C(C=C1)Cl)N2C=NC=N2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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